molecular formula C12H12BrN5O2S B11033885 N-(4-bromophenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

N-(4-bromophenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No.: B11033885
M. Wt: 370.23 g/mol
InChI Key: TXPHSFXNALZVMN-UHFFFAOYSA-N
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Description

    N-(4-bromophenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide: is a synthetic organic compound with a complex structure. It contains a thiazole ring, a carbamimidamido group, and a bromophenyl substituent.

  • The compound’s systematic name reflects its substituents and functional groups, ensuring clarity in chemical nomenclature.
  • Preparation Methods

      Synthetic Routes: While specific literature on this compound may be limited, we can propose a synthetic route. One approach involves the condensation of 2-aminothiazole with 4-bromobenzoyl chloride, followed by amidation with carbamimidamido chloride.

      Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., dichloromethane or dimethylformamide). Reagents include base (such as triethylamine) and catalysts (e.g., DMAP).

      Industrial Production: Industrial-scale production methods would require optimization, scalability, and cost-effectiveness. Consultation with experts in process chemistry would be necessary.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including

      Common Reagents and Conditions: Reagents like hydrogen peroxide, sodium borohydride, and various halogenating agents may be involved.

      Major Products: These reactions yield derivatives with modified functional groups, affecting properties like solubility, bioactivity, and stability.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.

      Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, antimicrobials).

      Medicine: Assess its pharmacological activity (e.g., anti-inflammatory, anticancer).

      Industry: Evaluate its use in materials science (e.g., polymers, dyes).

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

      Pathways: Investigate signaling pathways influenced by its interactions.

      Bioavailability: Consider its absorption, distribution, metabolism, and excretion.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., specific functional groups, substitution pattern).

      Similar Compounds: While direct analogs may be scarce, explore related thiazole derivatives.

    Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications

    : Example related compound: 2-(4-bromophenyl)thiazol-4-ylamine.

    Properties

    Molecular Formula

    C12H12BrN5O2S

    Molecular Weight

    370.23 g/mol

    IUPAC Name

    N-(4-bromophenyl)-2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]acetamide

    InChI

    InChI=1S/C12H12BrN5O2S/c13-6-1-3-7(4-2-6)16-9(19)5-8-10(20)17-12(21-8)18-11(14)15/h1-4,8H,5H2,(H,16,19)(H4,14,15,17,18,20)

    InChI Key

    TXPHSFXNALZVMN-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N=C(N)N)Br

    Origin of Product

    United States

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